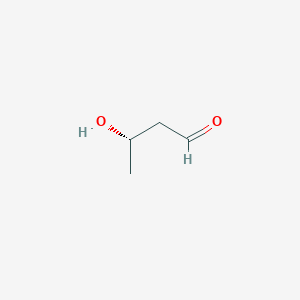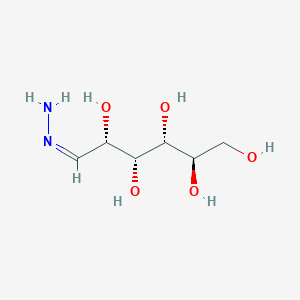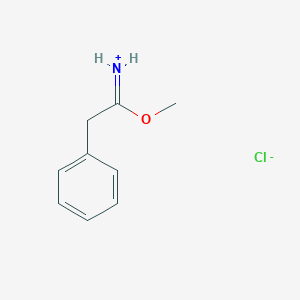
(4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one is a complex organic molecule characterized by its multiple ring structures and specific stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one typically involves multi-step organic reactions. These steps often include the formation of the core phenanthrene structure followed by the introduction of the specific substituents and stereochemistry. Common synthetic routes may involve:
Cyclization reactions: to form the phenanthrene core.
Hydrogenation: to introduce the necessary hydrogen atoms.
Methylation: to add the methyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure the correct stereochemistry and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
化学反応の分析
Types of Reactions
(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学的研究の応用
(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
- (4aS,8aR,10aR)-3-isocyano-1,1,4a-trimethyl-2,6-dioxo-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-8a-carbonitrile .
- (4aS,8aR,10aR)-3-isocyano-1,1,4a,8a-tetramethyl-1,2,4a,6,8a,9,10,10a-octahydrophenanthrene-2,6-dione .
Uniqueness
The uniqueness of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one lies in its specific stereochemistry and the arrangement of its functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H28O |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one |
InChI |
InChI=1S/C18H28O/c1-16(2)13-8-11-17(3)10-6-5-7-14(17)18(13,4)12-9-15(16)19/h7,13H,5-6,8-12H2,1-4H3/t13-,17+,18-/m0/s1 |
InChIキー |
NFPOCLBTJGPNIS-VHSSKADRSA-N |
異性体SMILES |
C[C@]12CCCC=C1[C@]3(CCC(=O)C([C@@H]3CC2)(C)C)C |
正規SMILES |
CC1(C2CCC3(CCCC=C3C2(CCC1=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B15050989.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)
![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051046.png)


![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051067.png)
